Product packaging for 1-(2-Chlorophenyl)-2-methylpropan-1-one(Cat. No.:CAS No. 5408-59-3)

1-(2-Chlorophenyl)-2-methylpropan-1-one

Cat. No.: B3024785
CAS No.: 5408-59-3
M. Wt: 182.64 g/mol
InChI Key: AXYIWJBJJYFEDJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methylpropan-1-one, also known as 2'-chloro-2-methylpropiophenone or 2'-chloroisobutyrophenone, is an aromatic ketone characterized by a chlorophenyl group acylated with an isobutyryl moiety. The presence of a chlorine atom at the ortho position of the phenyl ring, in conjunction with the steric bulk of the adjacent isopropyl ketone group, defines its chemical personality and influences its synthetic accessibility and reactivity.

While specific research applications of this compound are not extensively documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of more complex molecules. The reactivity of the carbonyl group, the aryl ring, and the carbon-chlorine bond offers multiple avenues for chemical modification.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Predicted to be in the range of 240-260 °C
Solubility Likely soluble in common organic solvents

Halogenated aryl ketones are a cornerstone of synthetic chemistry, serving as versatile building blocks for a wide array of organic transformations. The presence of a halogen atom on the aromatic ring significantly influences the electron density of the ring and provides a handle for various cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

The carbonyl group, being an electrophilic center, is amenable to a plethora of reactions, including reductions, oxidations, and additions of nucleophiles. The interplay between the halogen substituent and the ketone functionality allows for intricate synthetic strategies, leading to the construction of complex molecular frameworks. These compounds are frequently employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. The position of the halogen atom (ortho, meta, or para) relative to the ketone group plays a crucial role in directing the regioselectivity of subsequent reactions, a key consideration in synthetic design.

While dedicated research on this compound is scarce, the research trajectories of its isomers and related halogenated aryl ketones provide valuable insights into its potential synthetic utility and areas of investigation.

A significant body of research exists for the para-isomer, 1-(4-Chlorophenyl)-2-methylpropan-1-one (B92321). This compound has been investigated as an intermediate in various synthetic pathways. For instance, methods for its synthesis have been explored, often involving the Friedel-Crafts acylation of chlorobenzene (B131634) with isobutyryl chloride. youtube.comdoubtnut.comaskfilo.com The para-isomer is generally the major product in such reactions due to the steric hindrance imposed by the ortho-chloro substituent, which disfavors acylation at that position. doubtnut.commasterorganicchemistry.com

Research on other ortho-substituted aryl ketones focuses on several key areas:

Regioselective Synthesis: A primary challenge in the synthesis of ortho-substituted aryl ketones is overcoming the inherent steric hindrance. Research in this area explores alternative synthetic methods to the standard Friedel-Crafts acylation, such as directed ortho-metalation followed by acylation, or the use of more reactive acylating agents and catalysts.

Photochemistry: The photochemistry of aryl ketones is a well-established field. The presence of a halogen atom can influence the excited-state properties of the molecule, leading to different photochemical pathways, including intramolecular cyclizations and rearrangements.

Medicinal Chemistry: Halogenated aromatic moieties are prevalent in many bioactive molecules. The chlorine atom can enhance lipophilicity, modulate metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. Research on related compounds often involves their use as scaffolds for the synthesis of potential therapeutic agents.

The study of these related compounds suggests that future research on this compound could explore its synthesis through non-traditional routes to overcome the challenge of ortho-substitution, investigate its unique photochemical behavior, and assess its potential as a building block in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B3024785 1-(2-Chlorophenyl)-2-methylpropan-1-one CAS No. 5408-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYIWJBJJYFEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278594
Record name 1-(2-chlorophenyl)-2-methylpropan-1-one
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Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-59-3
Record name 5408-59-3
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Record name 1-(2-chlorophenyl)-2-methylpropan-1-one
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Record name 1-(2-chlorophenyl)-2-methylpropan-1-one
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Synthetic Methodologies for 1 2 Chlorophenyl 2 Methylpropan 1 One

Investigation of Friedel-Crafts Acylation Routes

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. wikipedia.org For the synthesis of 1-(2-Chlorophenyl)-2-methylpropan-1-one, this entails the reaction of chlorobenzene (B131634) with isobutyryl chloride. However, the directing effects of the chloro substituent significantly influence the isomeric purity of the product.

Optimization of Reaction Conditions and Catalyst Systems for Ortho-Substitution

The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group. vedantu.com This is due to the interplay between its electron-withdrawing inductive effect, which deactivates the ring, and its electron-donating resonance effect, which enriches the electron density at the ortho and para positions. vedantu.com Consequently, Friedel-Crafts acylation of chlorobenzene typically yields a mixture of this compound (ortho-product) and 1-(4-chlorophenyl)-2-methylpropan-1-one (B92321) (para-product). youtube.com

The para-isomer is generally the major product due to steric hindrance at the ortho position, where the bulky acylating agent is sterically impeded by the adjacent chlorine atom. vedantu.comstackexchange.com Achieving high selectivity for the desired ortho-isomer is a significant challenge. Research into optimizing ortho-substitution often focuses on several key parameters:

Catalyst Choice: While aluminum chloride (AlCl₃) is a conventional and potent catalyst, its bulkiness can further disfavor ortho-substitution. wikipedia.org Exploring alternative Lewis acids with different steric profiles and Lewis acidity, such as titanium tetrachloride (TiCl₄) or milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), could potentially alter the ortho/para ratio. beilstein-journals.org Some modern catalysts, including certain organopnictogen derivatives, have been investigated for Friedel-Crafts reactions, offering tunable Lewis acidity that could influence regioselectivity. acs.org

Solvent and Temperature: The reaction solvent can influence catalyst activity and the stability of reaction intermediates. Solvents like carbon disulfide or nitrobenzene (B124822) are traditional choices. rsc.org Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product, though it may also significantly reduce the reaction rate, especially with a deactivated substrate like chlorobenzene.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants and catalyst can help optimize the reaction, primarily to avoid side reactions rather than fundamentally altering the inherent ortho/para selectivity.

Studies on the analogous benzoylation of chlorobenzene provide quantitative insight into the typical isomer distribution, highlighting the predominance of the para-product under various conditions.

Isomer Distribution in the Benzoylation of Chlorobenzene
CatalystSolventTemperature (°C)Ortho Isomer (%)Para Isomer (%)Other Products (%)
AlCl₃Nitrobenzene253-1284-970.1-4 (meta)
FeCl₃(Excess Chlorobenzene)100~5~95Trace

Data derived from studies on the Friedel-Crafts benzoylation of chlorobenzene, which serves as a model for the isobutyrylation reaction. rsc.org

Mechanistic Elucidation of Acylation Pathways and Regioselectivity

The mechanism of the Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of isobutyryl chloride, facilitating the cleavage of the carbon-chlorine bond to generate the isobutyrylium cation, [(CH₃)₂CHCO]⁺. youtube.comyoutube.com

This acylium ion then attacks the electron-rich π-system of the chlorobenzene ring in an electrophilic aromatic substitution step. vedantu.com The attack can occur at the ortho, meta, or para positions. The formation of a resonance-stabilized intermediate, known as a sigma complex or Wheland intermediate, follows. The positive charge in this intermediate is delocalized across the ring. For attack at the ortho and para positions, one of the resonance structures allows the positive charge to be placed on the carbon atom bearing the chlorine substituent. This allows the lone pairs of the chlorine atom to further stabilize the positive charge through resonance, an effect not possible with meta attack. This resonance stabilization is why the chlorine atom is an ortho-, para-director.

The final step involves the deprotonation of the sigma complex by a base (such as AlCl₄⁻), which restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product. youtube.com The regioselectivity is primarily determined by the relative stability of the transition states leading to the different sigma complexes. The para-position is electronically favored similarly to the ortho-position but is sterically much more accessible, leading to its prevalence as the major product. vedantu.comstackexchange.com

Strategies for Minimizing Side Reactions and Enhancing Synthetic Yield

Catalyst Deactivation: The ketone product can form a complex with the Lewis acid catalyst. This requires the use of stoichiometric amounts of the catalyst rather than catalytic quantities, as the catalyst is not fully regenerated until after aqueous workup.

Substrate Deactivation: Chlorobenzene is a deactivated aromatic ring, making the reaction inherently slower than with benzene or activated derivatives. Forcing conditions (higher temperatures or longer reaction times) may be required, which can sometimes lead to decomposition or other undesired side reactions.

Isomer Separation: The primary challenge to obtaining a high yield of the pure ortho-isomer is its formation as part of a mixture. The separation of the ortho- and para-isomers, which often have similar physical properties, can be difficult and lead to a lower isolated yield of the desired product.

Exploration of Alternative Synthetic Pathways

Given the inherent regioselectivity challenges of the Friedel-Crafts route, alternative pathways that offer greater control over the position of substitution are highly valuable. Organometallic chemistry provides powerful tools for achieving such specific bond formations.

Synthesis via Organometallic Reagents (e.g., Grignard or Organolithium Chemistry)

Organometallic routes allow for the pre-functionalization of the aromatic ring, ensuring that the subsequent reaction occurs at the desired position. Two primary strategies exist for synthesizing this compound.

Route A: Reaction of an Isopropyl Grignard Reagent with 2-Chlorobenzonitrile (B47944)

This pathway involves the reaction of 2-chlorobenzonitrile with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or bromide. wikipedia.org The nucleophilic isopropyl group adds to the electrophilic carbon of the nitrile, forming an intermediate imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone. This method is highly regioselective as the starting material, 2-chlorobenzonitrile, already has the chloro-substituent in the correct ortho position. The synthesis of the analogous 2-chlorophenyl cyclopentyl ketone via the reaction of 2-chlorobenzonitrile and cyclopentylmagnesium bromide is well-documented, supporting the viability of this approach. researchgate.netcolab.wsnih.gov

Route B: Reaction of a 2-Chlorophenyl Grignard Reagent with an Isobutyryl Electrophile

An alternative strategy is to form a Grignard reagent from an ortho-dihalo-benzene, such as 1-bromo-2-chlorobenzene (B145985) or 1-iodo-2-chlorobenzene, to generate 2-chlorophenylmagnesium halide. This organometallic species can then react with an appropriate isobutyryl electrophile, such as isobutyryl chloride. This reaction directly forms the ketone. Care must be taken as Grignard reagents can add twice to acyl chlorides, but this is often controllable at low temperatures.

Comparison of Proposed Synthetic Routes
MethodKey ReactantsPrimary AdvantageKey Challenge
Friedel-Crafts AcylationChlorobenzene + Isobutyryl ChlorideCommercially available starting materialsPoor regioselectivity (major para-isomer)
Grignard Route A2-Chlorobenzonitrile + Isopropylmagnesium HalideExcellent regioselectivityRequires multi-step synthesis of nitrile
Grignard Route B2-Chlorophenylmagnesium Halide + Isobutyryl ChlorideExcellent regioselectivityPotential for over-addition to acyl chloride
α-Halo Ketone Route2-ChloroacetophenoneRegioselectiveRequires multiple steps (halogenation/methylation)

Preparation from Alpha-Halo Ketone Precursors and Subsequent Transformations

A multi-step pathway can be envisioned starting from a simpler, readily available ketone, such as 1-(2-chlorophenyl)ethanone (2-chloroacetophenone). This approach builds the required isopropyl group in a stepwise manner.

The synthesis could proceed via the following steps:

Alpha-Halogenation: 1-(2-chlorophenyl)ethanone can be brominated at the alpha-position using reagents like bromine in acetic acid or N-bromosuccinimide to yield 2-bromo-1-(2-chlorophenyl)ethanone.

Alpha-Alkylation: The resulting alpha-halo ketone can then be subjected to nucleophilic substitution with a methylating agent. To achieve the desired dimethylation, this would likely require a two-step alkylation process. The first methylation would yield 1-(2-chlorophenyl)propan-1-one.

Second Halogenation and Alkylation: A subsequent alpha-halogenation followed by another methylation step would install the second methyl group, completing the isopropyl moiety and yielding the final product.

This method offers excellent regioselectivity with respect to the aromatic ring. However, controlling the alkylation steps can be challenging, and strong bases used in these reactions can promote side reactions like elimination or self-condensation. The synthesis of various α-bromoacetophenone compounds is a known process, making this a theoretically plausible, albeit potentially lengthy, synthetic route. google.comresearchgate.net

Utility of Other Cross-Coupling or Condensation Reactions

The synthesis of aryl ketones such as this compound can be accomplished through various modern synthetic reactions, including a range of cross-coupling and condensation methodologies. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. umontreal.cataylorandfrancis.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, for instance, is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide. taylorandfrancis.comnih.gov In a potential synthesis of the target molecule, isobutyryl chloride could be coupled with 2-chlorophenylboronic acid. The reaction's mild conditions and tolerance of various functional groups make it a highly valuable tool. taylorandfrancis.com Similarly, palladium/copper-catalyzed cross-coupling reactions involving acyl chlorides and terminal propargylamines have been used to prepare complex ketones, demonstrating the broad applicability of such catalytic systems. mdpi.com

Condensation reactions also offer effective synthetic routes. The Homer-Wadsworth-Emmons (HWE) reaction is a powerful technique used to form alkenes, which can then be converted to ketones. For example, a related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is synthesized by reacting an α-alkoxy p-chlorobenzyl phosphonate (B1237965) with cyclopropyl (B3062369) methyl ketone, followed by acidic hydrolysis of the resulting alkoxy propylene (B89431) derivative. google.com This two-step process highlights how condensation chemistry can be strategically employed to construct complex ketone structures.

These methods represent powerful alternatives to traditional Friedel-Crafts acylation, often providing higher yields, greater substrate scope, and milder reaction conditions. The choice of method depends on factors such as substrate availability, functional group compatibility, and desired scale of production.

Advancements in Green Chemistry Approaches for Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. mdpi.com These approaches focus on developing environmentally benign catalysts, utilizing greener solvents, and employing energy-efficient techniques like microwave and ultrasound irradiation. mdpi.com

Application of Solvent-Free and Environmentally Benign Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or "neat," reaction conditions are highly desirable as they reduce waste, lower costs, and simplify product purification. Many organic reactions, including condensation and coupling reactions, can be performed without a solvent, often accelerated by grinding the reactants together (mechanochemistry) or by heating. mdpi.com

The use of environmentally benign solvents is another key strategy. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Supercritical fluids or ionic liquids are also explored as alternatives to volatile organic compounds (VOCs). The application of these conditions aims to create more sustainable synthetic pathways.

ParameterConventional Synthesis (Hypothetical)Solvent-Free Synthesis (Hypothetical)
Solvent Toluene, Dichloromethane, THFNone
Reaction Setup Standard glassware for reflux/stirringMortar and pestle, ball mill, or heated reactor
Work-up Liquid-liquid extraction, solvent evaporationDirect purification (e.g., recrystallization)
Waste Generation Significant organic solvent wasteMinimal to no solvent waste
Environmental Impact Higher (due to VOCs)Lower

Utilization of Catalytic and Ultrasound-Assisted Synthetic Methods

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. taylorandfrancis.com The use of highly active and selective catalysts allows reactions to proceed under milder conditions and can reduce the formation of unwanted byproducts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. nsf.gov

Ultrasound-assisted synthesis has emerged as a powerful green technology in organic chemistry. nih.govresearchgate.net The application of ultrasound irradiation (sonochemistry) can dramatically accelerate reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This technique often leads to higher yields in shorter reaction times and under milder conditions compared to conventional methods. nih.govmaterialsciencejournal.org For instance, Claisen-Schmidt condensation and the synthesis of various heterocyclic compounds have been successfully performed under ultrasound irradiation, demonstrating its broad utility. materialsciencejournal.orgnih.gov

MethodKey Advantages
Catalysis Increased reaction rates, higher selectivity, lower energy consumption, milder reaction conditions. taylorandfrancis.com
Ultrasound-Assisted Synthesis Reduced reaction times, increased yields, enhanced reaction rates, often performed at lower bulk temperatures. nih.govmaterialsciencejournal.org

Integration of Catalyst Recycling and Solvent Recovery Protocols

To achieve a truly sustainable synthetic process, the lifecycle of all materials used must be considered. The integration of recycling and recovery protocols is crucial for minimizing waste and improving economic viability.

Catalyst Recycling: The use of expensive and often toxic heavy metal catalysts, such as palladium, necessitates their recovery and reuse. Heterogeneous catalysts, which are immobilized on a solid support (e.g., carbon, silica), are ideal for this purpose. nsf.gov After the reaction is complete, the catalyst can be easily removed by simple filtration and reactivated for subsequent batches. Studies on various cross-coupling reactions have demonstrated that heterogeneous catalysts can be recycled multiple times with minimal loss of activity, significantly reducing both cost and the environmental burden of heavy metal waste. nsf.govresearchgate.net

A hypothetical recycling experiment for a palladium-catalyzed cross-coupling reaction might yield the following results:

Cycle NumberProduct Yield (%)
198
297
397
495
594

Solvent Recovery: In processes where solvents are unavoidable, recovery and reuse are essential components of a green synthesis strategy. Techniques such as distillation can be employed to separate solvents from reaction mixtures for purification and subsequent reuse. This not only reduces the consumption of fresh solvents but also minimizes the volume of chemical waste that requires disposal, contributing to a more circular and sustainable chemical industry.

Chemical Reactivity and Transformation Studies of 1 2 Chlorophenyl 2 Methylpropan 1 One

Reductive Transformations of the Ketone Moiety

The carbonyl group in 1-(2-chlorophenyl)-2-methylpropan-1-one is a primary site for reductive transformations, leading to the formation of secondary alcohols or, under more forceful conditions, complete deoxygenation to yield alkane derivatives.

Chemoselective Reduction to Secondary Alcohols

The conversion of the ketone to a secondary alcohol, 1-(2-chlorophenyl)-2-methylpropan-1-ol, is a common and synthetically useful transformation. This can be achieved through various methods, including the use of hydride reducing agents or catalytic hydrogenation.

Hydride-based reagents are frequently employed for the reduction of ketones to alcohols. For a ketone like this compound, the reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The reduction of the prochiral ketone generates a new stereocenter. In the absence of a chiral catalyst or reagent, the nucleophilic attack of the hydride can occur from either face of the planar carbonyl group, typically resulting in a racemic mixture of the two possible alcohol enantiomers. ochemtutor.com The steric hindrance from the isopropyl group and the ortho-chlorophenyl group influences the trajectory of the incoming nucleophile.

Commonly used hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). For a simple ketone reduction, NaBH₄ is generally sufficient. sioc-journal.cn

Table 1: Comparison of Hydride Reducing Agents for Ketone Reduction

ReagentReactivitySolventsTypical ConditionsStereochemical Outcome (without chiral auxiliary)
Sodium Borohydride (NaBH₄)ModerateProtic (e.g., MeOH, EtOH)Room TemperatureRacemic mixture
Lithium Aluminum Hydride (LiAlH₄)HighAprotic (e.g., Et₂O, THF)0°C to Room TemperatureRacemic mixture

Catalytic hydrogenation offers a scalable and often more environmentally friendly alternative to hydride reductions. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com For aryl ketones, catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) are effective. youtube.com

The reaction is typically carried out by dissolving the ketone in a suitable solvent, adding the catalyst (often supported on carbon, e.g., Pd/C), and then exposing the mixture to a pressurized atmosphere of hydrogen. The steric hindrance around the carbonyl group in this compound may necessitate higher pressures or temperatures for the reaction to proceed at a practical rate. thieme-connect.de Iron-based pincer complexes have also emerged as efficient, non-noble metal catalysts for the hydrogenation of various aryl ketones under mild conditions. acs.org

The scalability of catalytic hydrogenation is a significant advantage for industrial applications. The process can be run in large reactors, and the catalyst can often be recovered and reused, making it a cost-effective method for large-scale production.

Further Reductions to Alkane Derivatives

Complete reduction of the ketone functional group to a methylene (B1212753) (CH₂) group yields the corresponding alkane, 1-chloro-2-(2-methylpropyl)benzene. This transformation requires more rigorous conditions than the reduction to an alcohol. Two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions. youtube.combohrium.com

Wolff-Kishner Reduction: This method involves first converting the ketone to a hydrazone by reacting it with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.comorganic-chemistry.org The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com This method is suitable for substrates that are stable to strong bases.

Clemmensen Reduction: This reduction is performed under strongly acidic conditions. The ketone is heated with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). youtube.comthieme-connect.de This method is effective for aryl ketones but is not suitable for substrates that are sensitive to strong acids. thieme-connect.de

More modern methods using silanes in the presence of a Lewis acid or certain transition metal catalysts can also achieve this transformation, sometimes under milder conditions. researchgate.net

Oxidative Reactivity of the Aryl Ketone Structure

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.orglibretexts.org However, under forcing conditions or with specific reagents, the structure can undergo oxidative cleavage.

Selective Oxidation to Carboxylic Acid Derivatives

Oxidative cleavage of a non-enolizable ketone like this compound breaks the carbon-carbon bonds adjacent to the carbonyl group. Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can cleave the ketone, leading to a mixture of carboxylic acids. libretexts.orgorgoreview.com In this case, the bond between the carbonyl carbon and the isopropyl group, and the bond between the carbonyl carbon and the chlorophenyl ring could both be cleaved, leading to 2-chlorobenzoic acid and other smaller carboxylic acid fragments. Due to the destructive nature of this reaction, it is not often used for synthetic purposes. libretexts.orglibretexts.org

A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the adjacent groups determines the product. For aryl alkyl ketones, the aryl group typically migrates in preference to the alkyl group. Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield isopropyl 2-chlorobenzoate. This ester can then be hydrolyzed under acidic or basic conditions to produce 2-chlorobenzoic acid and propan-2-ol. chemistrysteps.com

Exploration of Oxidative Cleavage Reactions

The oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group in ketones is a significant transformation in organic synthesis. For this compound, this typically involves reactions like the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation converts ketones into esters through the use of peroxyacids or peroxides. wikipedia.org The reaction proceeds via the formation of a Criegee intermediate after the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.org The subsequent rearrangement is the rate-determining step, where a substituent migrates to the oxygen of the peroxide group. wikipedia.org The migratory aptitude of the substituents plays a crucial role in determining the regioselectivity of the reaction. The general order of migration is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two potential migrating groups are the 2-chlorophenyl group and the isopropyl group. Based on the established migratory preferences, the isopropyl group (a secondary alkyl) would be expected to migrate in preference to the phenyl group. However, the presence of the electron-withdrawing chloro-substituent on the phenyl ring can decrease its migratory ability. researchgate.net Therefore, the expected major product of the Baeyer-Villiger oxidation of this compound would be isopropyl 2-chlorobenzoate.

Another potential oxidative cleavage reaction is ozonolysis. Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds. wikipedia.orgmasterorganicchemistry.com While it is primarily used for alkenes and alkynes, ketones can undergo ozonolysis under certain conditions, though this is less common. The reaction of a ketone with ozone would not lead to a straightforward cleavage of the C-C bond adjacent to the carbonyl in the same manner as the Baeyer-Villiger oxidation. Instead, it would likely involve the formation of an enol or enolate, which would then be susceptible to cleavage by ozone. However, this is not a standard or efficient method for the oxidative cleavage of simple ketones like this compound.

Table 1: Predicted Major Product of Baeyer-Villiger Oxidation

ReactantOxidizing AgentPredicted Major Product
This compoundPeroxyacid (e.g., m-CPBA)Isopropyl 2-chlorobenzoate

Nucleophilic Substitution Reactions on the Chlorophenyl Ring

Investigation of SNAr Pathways and Substituent Effects

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com This reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pubmasterorganicchemistry.com

In this compound, the carbonyl group (C=O) acts as a moderate electron-withdrawing group. Its position ortho to the chlorine atom should, in principle, activate the ring towards nucleophilic attack. The reaction would involve the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the oxygen atom of the carbonyl group through resonance, which provides stabilization. The subsequent departure of the chloride ion restores the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the nature and position of the substituents on the aromatic ring. masterorganicchemistry.com The carbonyl group in this compound, being in the ortho position, can effectively stabilize the negative charge of the Meisenheimer intermediate. However, the steric hindrance from the adjacent isopropyl group might influence the approach of the nucleophile.

Synthesis of Novel Aryl Derivatives through Halogen Displacement

The displacement of the chlorine atom in this compound via nucleophilic aromatic substitution opens pathways for the synthesis of a variety of new aryl derivatives. A range of nucleophiles can be employed for this purpose. For instance, reaction with alkoxides (e.g., sodium methoxide) would yield the corresponding methoxy-substituted derivative. Similarly, amines can act as nucleophiles to produce N-aryl compounds.

The reaction of this compound with various amines in the presence of a suitable palladium catalyst and a base would lead to the formation of a diverse library of 2-(amino)phenyl-2-methylpropan-1-ones.

Table 2: Potential Aryl Derivatives from Halogen Displacement

Nucleophile/ReagentReaction TypePotential Product
Sodium methoxide (B1231860) (NaOCH₃)SNAr1-(2-Methoxyphenyl)-2-methylpropan-1-one
Ammonia (NH₃) with Pd catalystBuchwald-Hartwig Amination1-(2-Aminophenyl)-2-methylpropan-1-one
Aniline with Pd catalystBuchwald-Hartwig Amination1-(2-(Phenylamino)phenyl)-2-methylpropan-1-one

Derivatization Strategies and Functional Group Interconversions

Formation of Imines and Oximes from the Carbonyl Group

The carbonyl group of this compound is a key site for derivatization. It readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines and oximes, respectively. masterorganicchemistry.comlibretexts.org

The reaction with a primary amine (R-NH₂) is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.comlumenlearning.com The pH of the reaction medium needs to be carefully controlled for optimal results. lumenlearning.com

Similarly, the reaction with hydroxylamine (NH₂OH) yields an oxime. byjus.com This reaction also proceeds through a nucleophilic addition-elimination mechanism. quora.com Oximes are of interest due to their potential for further transformations, such as reduction to primary amines or rearrangement to amides (the Beckmann rearrangement). byjus.com

Table 3: Imine and Oxime Derivatives

ReagentProduct TypeGeneral Structure of Product
Primary Amine (R-NH₂)ImineA C=N-R group replaces the C=O group
Hydroxylamine (NH₂OH)OximeA C=N-OH group replaces the C=O group

Reactions at the Alpha-Carbon Position (e.g., Halogenation)

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is another reactive site in this compound. The hydrogen atom attached to this carbon is acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles.

A common reaction at the alpha-position is halogenation. wikipedia.org This can be carried out under either acidic or basic conditions. wikipedia.orgchemistrysteps.com In an acidic medium, the reaction proceeds through an enol intermediate. chemistrysteps.comlibretexts.org The enol, being nucleophilic, attacks the halogen (e.g., Br₂) to give the alpha-halogenated ketone. libretexts.org Under acidic conditions, it is generally possible to achieve monohalogenation. wikipedia.org

In a basic medium, the reaction proceeds via the enolate ion. chemistrysteps.comopenochem.org The enolate attacks the halogen, and subsequent halogenations are often faster than the first because the electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogen. wikipedia.org

For this compound, there is only one alpha-hydrogen. Therefore, both acid- and base-catalyzed halogenation would lead to the formation of 1-(2-chlorophenyl)-2-halo-2-methylpropan-1-one.

Table 4: Products of Alpha-Halogenation

Reaction ConditionReagentProduct
Acidic (e.g., CH₃COOH)Br₂2-Bromo-1-(2-chlorophenyl)-2-methylpropan-1-one
Basic (e.g., NaOH)Cl₂2-Chloro-1-(2-chlorophenyl)-2-methylpropan-1-one

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chlorophenyl 2 Methylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 1-(2-Chlorophenyl)-2-methylpropan-1-one, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, are used to assemble its structural puzzle.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the chemically non-equivalent protons in the molecule. Due to the molecule's symmetry, the six protons of the two methyl groups are equivalent, as are the protons on the aromatic ring, which will show characteristic splitting patterns. docbrown.infodocbrown.info The integration of these signals would correspond to a proton ratio of 6:1:4 for the methyl, methine, and aromatic protons, respectively.

The aromatic region would exhibit complex multiplets due to the influence of the ortho-chloro substituent, which disrupts the symmetry of the phenyl ring. The protons on the aromatic ring are expected to appear in the range of δ 7.3-7.5 ppm. The single proton of the isopropyl group's methine (-CH-) would appear as a septet due to coupling with the six adjacent methyl protons. docbrown.info Conversely, the six equivalent protons of the two methyl groups (-CH(CH ₃)₂) would appear as a doublet, split by the single methine proton. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound has eight distinct carbon environments, leading to eight signals in the proton-decoupled ¹³C NMR spectrum. docbrown.infochemicalbook.com The most downfield signal corresponds to the carbonyl carbon, typically appearing around δ 200 ppm or higher due to the strong deshielding effect of the oxygen atom. The carbons of the aromatic ring would produce several signals in the δ 127-140 ppm range, with the carbon atom bonded to the chlorine atom (C-Cl) showing a distinct chemical shift. chemicalbook.com The methine and methyl carbons of the isopropyl group would appear in the upfield aliphatic region of the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1-1.3Doublet (d)6H-CH(CH₃ )₂
~3.5-3.8Septet (sept)1H-CH (CH₃)₂
~7.3-7.5Multiplet (m)4HAromatic (Ar-H)

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures.

Chemical Shift (δ) ppmAssignment
~18-20-CH(C H₃)₂
~35-40-C H(CH₃)₂
~127-132Ar-C H
~138-140Ar-C (quaternary)
>200C =O

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments is employed. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show a correlation between the methine proton signal and the methine carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include:

From the methyl protons to both the methine carbon and the carbonyl carbon.

From the methine proton to the methyl carbons, the carbonyl carbon, and the quaternary aromatic carbon attached to the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, NOESY could reveal through-space correlations between the methine proton of the isopropyl group and the proton at the C-6 position of the chlorophenyl ring, helping to confirm the conformation of the molecule. mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. pitt.edu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₀H₁₁ClO. The exact mass is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O). The theoretical exact mass for the molecular ion [M]⁺ is 182.0498 Da. nih.gov The presence of chlorine would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2]⁺) at 184.0469 Da, having an intensity of approximately one-third that of the [M]⁺ peak. docbrown.info

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) reveals the compound's fragmentation pattern upon ionization, which serves as a molecular fingerprint. mdpi.comnih.gov The fragmentation of this compound is dictated by the stability of the resulting carbocations and neutral losses. libretexts.org

The most prominent fragmentation pathway is typically alpha-cleavage adjacent to the carbonyl group. miamioh.edu This involves the cleavage of the bond between the carbonyl carbon and the isopropyl group, leading to two primary fragments:

Formation of the 2-chlorobenzoyl cation: Loss of the isopropyl radical (•CH(CH₃)₂) results in a highly stable acylium ion at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl). This ion can further fragment by losing a neutral carbon monoxide (CO) molecule to yield the 2-chlorophenyl cation at m/z 111 and m/z 113. docbrown.info

Formation of the isopropyl cation: Cleavage resulting in the loss of the 2-chlorobenzoyl radical would form the isopropyl cation, [CH(CH₃)₂]⁺, which would produce a characteristic peak at m/z 43. This is often a very stable and abundant ion. docbrown.info

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl / ³⁷Cl)Ion StructureFragmentation Pathway
182 / 184[C₁₀H₁₁ClO]⁺Molecular Ion ([M]⁺)
139 / 141[C₇H₄ClO]⁺α-cleavage: Loss of •C₃H₇
111 / 113[C₆H₄Cl]⁺Loss of CO from m/z 139/141
43[C₃H₇]⁺α-cleavage: Loss of •COC₆H₄Cl

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the region of 1680-1700 cm⁻¹. mdpi.com The exact position is influenced by the conjugation with the aromatic ring. Other significant absorptions include:

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹. docbrown.info

C=C stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. researchgate.net

C-Cl stretching: The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 700-800 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The symmetric vibrations of the aromatic ring and the C-C backbone of the isopropyl group would be prominent in the Raman spectrum.

Table 4: Predicted IR Absorption Bands for this compound Predicted data based on functional group analysis.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3100C-H StretchAromatic
2870-2970C-H StretchAliphatic (Isopropyl)
1680-1700C=O StretchKetone
1450-1600C=C StretchAromatic Ring
700-800C-Cl StretchAryl Halide

Vibrational Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups and understanding the vibrational modes of a molecule. A complete analysis involves recording the spectra and assigning the observed vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes. This assignment is often supported by computational methods, like Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding potential energy distribution (PED). researchgate.netnih.gov

For this compound, one would expect to observe characteristic vibrational bands corresponding to its constituent functional groups. However, without experimental spectra or computational studies, a specific vibrational assignment table cannot be constructed. The expected characteristic vibrational regions are:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed in the 2850-3000 cm⁻¹ range.

C=O Stretching: A strong absorption band corresponding to the ketone carbonyl group stretching is expected in the region of 1680-1700 cm⁻¹. The exact position would be influenced by conjugation with the aromatic ring and the electronic effect of the ortho-chloro substituent.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds would be present throughout the fingerprint region (below 1500 cm⁻¹).

A detailed data table of vibrational assignments would require specific experimental data that is not currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. nih.gov The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the primary chromophore is the 2-chlorobenzoyl group, where the carbonyl group is conjugated with the chlorinated phenyl ring.

The expected electronic transitions for this molecule would include:

π → π* transitions: These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. These typically result in strong absorption bands.

n → π* transitions: This lower-energy transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

The position of the chloro-substituent on the phenyl ring influences the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). A comprehensive analysis would involve recording the spectrum in various solvents to study solvatochromic shifts and performing theoretical calculations to assign the observed absorption bands to specific electronic transitions. Specific data regarding the λmax and molar absorptivity for this compound are not available from the performed search.

X-ray Crystallography for Solid-State Structure

Determination of Crystal Structure and Molecular Conformation

A crystallographic study would provide a data table with crystal system parameters (e.g., space group, unit cell dimensions) and selected intramolecular bond lengths and angles. Such experimental data for this compound has not been found in the searched literature.

Analysis of Intermolecular Interactions and Packing

The data from X-ray crystallography also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. core.ac.uk In the solid state of this compound, several types of non-covalent interactions would be expected to dictate the crystal packing, including:

Dipole-dipole interactions: Arising from the polar carbonyl group (C=O) and the C-Cl bond.

Weak C-H···O hydrogen bonds: Possible interactions between aromatic or aliphatic C-H donors and the carbonyl oxygen as an acceptor. mdpi.com

Halogen interactions (Cl···O or Cl···π): The chlorine atom could potentially engage in interactions with the carbonyl oxygen or the π-system of an adjacent aromatic ring.

Analysis of these interactions provides crucial understanding of the solid-state properties of the compound. However, without a determined crystal structure, a specific analysis of the intermolecular interactions and packing arrangement for this compound cannot be performed.

Computational Chemistry and Theoretical Studies of 1 2 Chlorophenyl 2 Methylpropan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 1-(2-Chlorophenyl)-2-methylpropan-1-one, geometry optimization would involve calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the chlorophenyl ring, the carbonyl group, and the isopropyl group. Different rotational isomers (conformers) may exist, and DFT calculations can be used to determine their relative stabilities and the energy barriers for interconversion. The presence of the bulky chlorine atom at the ortho position of the phenyl ring likely imposes significant steric constraints, influencing the preferred orientation of the carbonyl and isopropyl groups relative to the aromatic ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. acadpubl.eu A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The distribution of HOMO and LUMO densities would show which atoms are the primary sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted ValueSignificance
HOMO Energy-Indicates electron-donating ability.
LUMO Energy-Indicates electron-accepting ability.
HOMO-LUMO Gap-Reflects chemical reactivity and kinetic stability.

The electron density distribution in a molecule provides fundamental information about its chemical properties. Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map helps in identifying the regions of a molecule that are rich or poor in electrons.

For this compound, an MEP map would show negative potential (typically colored red) in regions with high electron density, such as around the oxygen atom of the carbonyl group and the chlorine atom, indicating their susceptibility to electrophilic attack. acadpubl.eumalayajournal.org Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, indicating their susceptibility to nucleophilic attack. The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological receptors or other reactants. researchgate.net

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would help in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule.

IR Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be generated. This aids in the assignment of the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretching of the ketone or the C-Cl stretching of the chlorophenyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This provides insights into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterSignificance
¹H NMRChemical Shifts (ppm)Correlates protons to molecular structure.
¹³C NMRChemical Shifts (ppm)Correlates carbon atoms to molecular structure.
IR SpectroscopyVibrational Frequencies (cm⁻¹)Identifies functional groups and bonding patterns.
UV-Vis SpectroscopyAbsorption Maxima (nm)Characterizes electronic transitions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules. nih.gov

While quantum chemical calculations provide information about static molecular structures, MD simulations can explore the conformational landscape of a molecule in a more dynamic and realistic environment, such as in a solvent. For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over a period of time.

These simulations can reveal:

The preferred conformations of the molecule in solution and the transitions between them.

The influence of the solvent on the conformational equilibrium.

The nature and lifetime of intermolecular interactions, such as hydrogen bonds between the carbonyl oxygen and solvent molecules.

By analyzing the trajectory of the simulation, various properties can be calculated, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around this compound and how it is structured. researchgate.net

Investigation of Intermolecular Interactions

A computational analysis of this compound would typically involve quantum chemical calculations to elucidate the nature and strength of various intermolecular forces. The presence of a chlorine atom, a carbonyl group, and an aromatic ring suggests that the following interactions could play a significant role:

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, weak C-H···O hydrogen bonds could be formed. The strength and geometry of these interactions can be modeled using computational methods.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. The directionality and energetics of these interactions are well-suited for computational investigation.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems. Computational studies can determine the preferred stacking arrangement (e.g., parallel-displaced or T-shaped) and quantify the interaction energy.

To quantitatively analyze these interactions, computational chemists employ various techniques, including the analysis of the molecule's electrostatic potential surface to identify regions of positive and negative charge, and quantum theory of atoms in molecules (QTAIM) to characterize bond critical points.

A hypothetical data table summarizing the results of such a computational study is presented below. This table illustrates the type of information that would be generated from a detailed analysis of the intermolecular interactions of this compound dimers.

Interaction TypeInteracting AtomsDistance (Å)Interaction Energy (kcal/mol)
C-H···O Hydrogen BondC-H (methyl) ··· O (carbonyl)2.45-1.2
Halogen BondC-Cl ··· O (carbonyl)3.10-0.8
π-π StackingPhenyl Ring ··· Phenyl Ring3.50-2.5

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study would provide.

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

The reactivity of this compound can be rationalized and predicted using conceptual density functional theory (DFT), which provides a framework for calculating various reactivity descriptors. Among these, Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, f(r), measures the change in electron density at a specific point in space when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron). A higher value indicates a more favorable site for a nucleophile to attack.

f-(r): For electrophilic attack (removal of an electron). A higher value indicates a more favorable site for an electrophile to attack.

f0(r): For radical attack.

These functions can be calculated by performing DFT calculations on the neutral, anionic, and cationic forms of the molecule. The results are often condensed into atomic charges or values for each atom in the molecule, allowing for a straightforward comparison of reactivity at different sites.

For this compound, a computational study would likely reveal the following trends in reactivity:

The carbonyl carbon is expected to be the most electrophilic site, with a high value of f+(r), making it susceptible to nucleophilic attack.

The oxygen atom of the carbonyl group, with its lone pairs of electrons, would be a primary site for electrophilic attack, indicated by a high f-(r) value.

The aromatic ring will have specific carbon atoms that are more susceptible to electrophilic substitution, and their reactivity can be pinpointed by analyzing the f-(r) values for each ring carbon. The presence of the ortho-chlorine substituent will influence the electron density distribution in the ring.

A representative data table summarizing the calculated Fukui functions for selected atoms in this compound is shown below.

AtomAtom Numberf+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)f0(r) (Radical Attack)
C (carbonyl)70.250.050.15
O (carbonyl)80.080.300.19
C1 (phenyl, ipso)10.030.020.025
C2 (phenyl, chloro)20.060.040.05
C6 (phenyl, ortho)60.070.050.06
Cl90.040.100.07

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a reactivity descriptor analysis. The atom numbering is based on standard chemical structure representations.

Applications As a Synthetic Intermediate in Materials and Specialized Chemical Synthesis

Role in the Synthesis of Complex Organic Scaffolds

While detailed synthetic applications of 1-(2-chlorophenyl)-2-methylpropan-1-one are not as extensively documented as its para-isomer, its structure inherently positions it as a valuable precursor for creating advanced organic frameworks. The reactivity of its functional groups—the carbonyl, the chlorinated phenyl ring, and the alpha-protons—can be strategically exploited to construct larger, more intricate molecular architectures.

This compound is a prochiral ketone that can be transformed into a variety of more complex building blocks. The carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. For instance, reduction of the ketone yields a chiral alcohol, while reactions with Grignard reagents can introduce diverse alkyl or aryl groups. The presence of the ortho-chlorine atom provides steric hindrance that can influence the stereochemical outcome of these reactions, making it a subject of interest for creating specific stereoisomers.

Key transformations to generate advanced building blocks include:

Reduction: Conversion of the ketone to a secondary alcohol, creating a chiral center.

Oxidation: Reactions such as the Baeyer-Villiger oxidation can convert the ketone into an ester.

Condensation Reactions: Aldol or similar condensation reactions can be used to form larger carbon skeletons.

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form biaryl structures or introduce other functional groups.

The utility of this compound extends to the synthesis of specialty chemicals, where the specific arrangement of its substituents is crucial for the final product's properties. In contrast to its widely used isomer, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which is a key intermediate in the production of the fungicide cyproconazole, the applications for the ortho-substituted version are more specialized and less documented in public literature. google.com Its structure could potentially be integrated into novel polymers, dyes, or other materials where the ortho-chloro group's steric and electronic effects can fine-tune the material's physical and chemical properties, such as solubility, thermal stability, or light-absorbing characteristics.

Development of Analogs and Derivatives for Structure-Reactivity Studies

The synthesis of analogs and derivatives of this compound is a key strategy for conducting structure-reactivity studies. By systematically modifying the molecule's structure—either by changing the position of the chlorine atom or by altering other functional groups—researchers can gain insight into how these changes affect the compound's chemical behavior and reactivity.

Positional isomers, where the chlorine atom is moved to the meta (3-chloro) or para (4-chloro) positions, provide a direct means to study the electronic and steric effects of the substituent's location. The ortho position, for example, places the bulky chlorine atom adjacent to the carbonyl group, which can sterically hinder the approach of nucleophiles to the carbonyl carbon. ncert.nic.inlearncbse.in This is in contrast to the para-isomer, where the chlorine atom is distant and primarily exerts an electronic effect. ncert.nic.inlearncbse.in

Functional group isomers have also been synthesized for comparative studies. An example includes 1-(2-Chlorophenyl)-2-fluoro-2-methylpropan-1-one, where a hydrogen atom on the isopropyl group is replaced by fluorine. bldpharm.com This substitution significantly alters the electronic properties of the alpha-carbon and can influence reaction pathways, such as enolate formation.

Table 1: Comparison of Positional Isomers of 1-Chloro-2-methylpropan-1-one
IsomerStructureKey DistinctionsExpected Impact on Reactivity
This compound (ortho)Ortho-Isomer StructureChlorine atom is adjacent to the carbonyl group.Increased steric hindrance at the reaction center; potential for through-space electronic interactions.
1-(3-Chlorophenyl)-2-methylpropan-1-one (meta)Meta-Isomer StructureChlorine atom is two carbons away from the carbonyl group.Primarily inductive electron-withdrawing effect; minimal steric impact on the carbonyl group.
1-(4-Chlorophenyl)-2-methylpropan-1-one (B92321) (para)Para-Isomer StructureChlorine atom is opposite the carbonyl group.Strongest resonance and inductive electron-withdrawing effects; no direct steric hindrance.

The carbonyl carbon in this compound is prochiral, meaning it can be converted into a chiral center. A primary avenue for exploring stereoselective synthesis is the reduction of the ketone to form the corresponding alcohol, 1-(2-chlorophenyl)-2-methylpropan-1-ol. This reaction can potentially yield two enantiomers, (R)- and (S)-isomers.

The development of stereoselective methods to produce one enantiomer in excess over the other is of significant interest in organic synthesis, as the biological activity of chiral molecules often depends on their specific stereochemistry. learncbse.in While specific catalysts and conditions for the stereoselective reduction of this compound are not detailed in available research, general methodologies using chiral catalysts or reagents are commonly employed for such transformations on similar ketones. The synthesis of these chiral alcohol derivatives provides valuable synthons for the construction of enantiomerically pure, more complex molecules. learncbse.in

Advanced Analytical Methodologies for Quality Control and Impurity Profiling

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment, offering powerful techniques to separate the main compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of non-volatile organic compounds like 1-(2-Chlorophenyl)-2-methylpropan-1-one. The development of a stability-indicating HPLC method is crucial for separating the target compound from potential impurities and degradation products. pensoft.netresearchgate.net A typical approach involves reverse-phase chromatography, which separates compounds based on their polarity.

Method development for this compound would focus on optimizing several key parameters to achieve efficient separation:

Stationary Phase: A C18 column is a common first choice, offering excellent retention and separation for a wide range of medium-polarity compounds. pensoft.netresearchgate.net

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often a phosphate (B84403) buffer to control pH) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. pensoft.netresearchgate.netnih.gov The ratio is meticulously adjusted to achieve the best resolution between the main peak and any impurity peaks.

Detection: Given the presence of a chromophore (the chlorophenyl group), a UV/VIS detector is highly effective. The detection wavelength is selected at the absorbance maximum of the compound (e.g., around 225-254 nm) to ensure high sensitivity. pensoft.netresearchgate.net

Flow Rate and Temperature: The flow rate is optimized for efficiency and analysis time, while column temperature is controlled to ensure reproducible retention times. pensoft.netresearchgate.net

The validated method can accurately quantify the purity of this compound and detect impurities at very low levels.

Table 1: Typical Starting Parameters for HPLC Method Development
ParameterTypical ConditionRationale
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention for moderately polar aromatic ketones. nih.gov
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)Effective elution and separation; buffer controls ionization. pensoft.netresearchgate.net
Elution ModeIsocraticSimpler, more robust for quality control if separation is adequate.
Flow Rate1.0 mL/minStandard flow for analytical columns, balancing speed and pressure. pensoft.netresearchgate.net
Column Temperature30 °CEnsures consistent retention times and peak shapes. pensoft.netresearchgate.net
Detection Wavelength225 nmHigh absorbance for the phenyl ketone moiety, ensuring good sensitivity. pensoft.net
Injection Volume20 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the final product, such as residual solvents from the synthesis and purification stages. ispub.com Regulatory guidelines, such as those from the ICH, set strict limits for residual solvents in active pharmaceutical ingredients (APIs). ispub.com

The analysis of this compound for volatile components typically uses a headspace sampler coupled to a GC system with a Flame Ionization Detector (FID). The headspace technique is ideal as it introduces only the volatile components into the GC system, avoiding contamination from the non-volatile main compound.

Key aspects of the GC method include:

Column: A column with a stationary phase like 4% cyanopropyl phenyl / 96% dimethyl polysiloxane (e.g., BP 624) is well-suited for separating a wide range of common pharmaceutical solvents. ispub.com

Temperature Program: A programmed temperature ramp is used to elute solvents with different boiling points, starting at a low temperature for highly volatile components and gradually increasing to elute less volatile ones. ispub.com

Carrier Gas: An inert gas, typically nitrogen or helium, is used to carry the sample through the column. ispub.com

Table 2: Example GC Conditions for Residual Solvent Analysis
ParameterTypical Condition
InstrumentHeadspace Gas Chromatograph with FID
ColumnBP 624 (30m x 0.53mm i.d. x 0.25µm) ispub.com
Carrier GasNitrogen ispub.com
Injector Temperature230 °C ispub.com
Detector Temperature250 °C ispub.com
Oven ProgramInitial 40°C for 5 min, ramp 10°C/min to 200°C, hold for 5 min ispub.com
Potential SolventsToluene, Diethyl ether, Tetrahydrofuran (B95107) (THF), Isopropanol

Thin-Layer Chromatography (TLC) is an indispensable tool for organic chemists due to its simplicity, speed, and low cost. fishersci.comlibretexts.org It is primarily used for the qualitative monitoring of reaction progress. For the synthesis of this compound, which might involve a Grignard reaction between an isopropyl magnesium halide and 2-chlorobenzonitrile (B47944), TLC can effectively track the consumption of the starting materials and the formation of the product. chemistryconnected.comquora.commasterorganicchemistry.com

The process involves spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) onto a silica (B1680970) gel plate. libretexts.orgquora.com The plate is then developed in a suitable solvent system.

The starting materials will have specific retention factor (Rf) values.

As the reaction proceeds, a new spot corresponding to the product, this compound, will appear. libretexts.org The product, being a ketone, will likely have a different polarity and thus a different Rf value than the nitrile starting material.

The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org

Table 3: Hypothetical TLC Monitoring of Synthesis
CompoundExpected PolarityHypothetical Rf ValueObservation
2-Chlorobenzonitrile (Reactant)Moderately Polar0.65Spot diminishes over time.
This compound (Product)Less Polar than Nitrile0.50New spot appears and intensifies.
In a solvent system like 20% Ethyl Acetate in Hexane. Rf values are for illustrative purposes.

Review of Academic Literature and Future Research Directions

Current State of Research on 1-(2-Chlorophenyl)-2-methylpropan-1-one and Related Structures

The body of academic literature on this compound is primarily focused on its synthesis and its utility as a building block in organic chemistry. The most common synthetic approach is the Friedel-Crafts acylation, where chlorobenzene (B131634) is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Research on related structures, particularly other isomers of chloro-substituted α-arylisobutyrophenones, provides valuable context. For instance, studies on the thermal decomposition of tosylhydrazones derived from these ketones have been used to determine the migratory aptitudes of different aryl groups. This research highlights how the position of the chlorine atom influences reaction outcomes. In one such study, the migratory aptitude of the m-chlorophenyl group was compared to that of phenyl and p-tolyl groups, demonstrating the electronic effects of the substituent on the rearrangement. researchgate.net

While direct research on the 2-chloro isomer is limited, extensive studies exist for the 4-chloro isomer, which serves as a key intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. google.comgoogle.com For example, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a known intermediate for the fungicide cyproconazole. google.comgoogle.com Furthermore, the related compound 2-chlorophenyl cyclopentyl ketone is recognized as a precursor in the synthesis of ketamine, underscoring the importance of the 2-chlorophenyl ketone moiety in accessing complex molecular architectures. researchgate.netcolab.wsnih.gov

The table below summarizes comparative data on aryl migratory aptitudes from research on related α-arylisobutyrophenone structures. researchgate.net

Migrating Aryl GroupRelative Migratory Aptitude
m-chlorophenyl0.67
phenyl1.00
p-tolyl1.90

Data adapted from studies on the thermal decomposition of tosylhydrazones of α-arylisobutyrophenones. researchgate.net

Identification of Knowledge Gaps and Untapped Research Avenues for the 2-Chlorophenyl Isomer

A thorough review of the literature reveals significant knowledge gaps specifically concerning the 2-chlorophenyl isomer. The vast majority of research focuses on the 4-chlorophenyl (para) isomer, leaving the properties and potential of the 2-chlorophenyl (ortho) isomer largely unexplored.

Key knowledge gaps include:

Comparative Reactivity Studies: There is a distinct lack of systematic studies comparing the chemical reactivity of this compound with its 3-chloro and 4-chloro isomers. The steric hindrance imposed by the ortho-chlorine atom would likely have a profound impact on the reactivity of the adjacent carbonyl group, but this has not been quantitatively investigated.

Physicochemical Properties: Comprehensive data on the specific physicochemical properties of the 2-chloro isomer, such as its photophysical characteristics, redox potential, and crystalline structure, is not readily available. Such information is crucial for predicting its behavior and identifying potential applications, for example, as a photoinitiator.

Biological Activity Profile: While related structures are precursors to biologically active molecules, the intrinsic biological activity of this compound itself has not been evaluated. Screening this compound for activity could unveil unforeseen applications in medicinal chemistry or agrochemistry.

Asymmetric Synthesis and Chiral Derivatives: The development of enantioselective synthetic methods to access chiral derivatives of this ketone is an untapped field. The resulting chiral alcohols or other derivatives could be valuable as catalysts or synthons.

Potential for Novel Synthetic Routes and Applications in Emerging Chemical Fields

The unique structural characteristics of this compound, particularly the ortho-chlorine substitution, open doors for novel synthetic strategies and applications.

Potential for Novel Synthetic Routes:

Modern Catalytic Methods: Advanced synthetic methodologies, such as transition-metal-catalyzed C-H activation or cross-coupling reactions, could provide more efficient and atom-economical routes to this ketone and its derivatives, bypassing the limitations of classical Friedel-Crafts reactions.

Photoredox Catalysis: The chlorophenyl moiety suggests that photoredox catalysis could be a viable strategy for novel transformations, using visible light to initiate reactions and form new bonds at various positions on the molecule.

Flow Chemistry: Employing continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions.

Potential for Emerging Applications:

Medicinal Chemistry: The compound could serve as a valuable fragment in fragment-based drug discovery (FBDD). The 2-chlorophenyl group is a common motif in pharmaceuticals, and this fragment could provide a starting point for developing inhibitors or modulators for various biological targets.

Agrochemicals: Given that related chlorophenyl ketones are intermediates for fungicides, a systematic investigation into the biological activity of derivatives of the 2-chloro isomer could lead to the discovery of new pesticides with novel modes of action. google.com

Materials Science: Aromatic ketones are known to function as photoinitiators for polymerization reactions. The specific substitution pattern of the 2-chloro isomer could tune its absorption spectrum and reactivity, making it a candidate for specialized applications in UV-curing and 3D printing.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via Claisen-Schmidt condensation , involving a ketone and an aldehyde under basic conditions. For example:

  • Reagents : 2-chlorobenzaldehyde and 2-methylpropan-1-one.
  • Catalyst : Aqueous NaOH or KOH.
  • Solvent : Ethanol or methanol under reflux (60–80°C).
  • Yield optimization : Higher yields (>70%) are achieved with excess ketone (1.5:1 molar ratio) and prolonged reaction time (6–8 hours) .

Q. How is this compound characterized using spectroscopic methods?

  • FT-IR : A strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-Cl absorption at ~550–600 cm⁻¹ .
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–1.5 ppm), and ketone-adjacent CH₂ (δ 2.8–3.2 ppm) .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 182 (C₁₀H₁₁ClO⁺) with fragmentation patterns confirming Cl and methyl substituents .

Q. What safety protocols are critical during laboratory handling of this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in safety sheets) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : In airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal XRD analysis (e.g., using SHELXL software ) provides bond lengths, angles, and torsion angles. For example:

  • C=O bond length : ~1.21 Å, confirming ketone group geometry.
  • Dihedral angles : Between chlorophenyl and methyl groups (~15–25°), indicating steric effects .
  • Validation : R factor < 0.05 and data-to-parameter ratio > 10 ensure reliability .

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound?

  • DFT Calculations : Using B3LYP/6-311++G(d,p) basis sets to model:
    • HOMO-LUMO energy gaps (~4.5 eV), indicating reactivity.
    • Electrostatic potential maps highlighting nucleophilic regions near the carbonyl group .
  • Applications : Predicting sites for electrophilic substitution or hydrogen bonding in drug design .

Q. How do conflicting spectroscopic and crystallographic data for this compound arise, and how are they resolved?

  • Contradictions : NMR may suggest rotational freedom in solution, while XRD shows a fixed conformation in the solid state.
  • Resolution : Variable-temperature NMR or molecular dynamics simulations reconcile differences by analyzing dynamic behavior .

Q. What biological mechanisms are hypothesized for antimicrobial activity in structurally similar chlorophenyl ketones?

  • Membrane disruption : Nonpolar chlorophenyl groups may penetrate lipid bilayers.
  • Enzyme inhibition : Ketone groups chelate metal ions in microbial enzymes (e.g., cytochrome P450) .
  • SAR Studies : Electron-withdrawing Cl substituents enhance activity by increasing electrophilicity .

Methodological Guidelines

  • Synthesis : Prioritize Claisen-Schmidt condensation for scalability .
  • Characterization : Combine XRD with DFT to validate electronic and geometric properties .
  • Safety : Adhere to CLP/REACH regulations for hazardous substance handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.